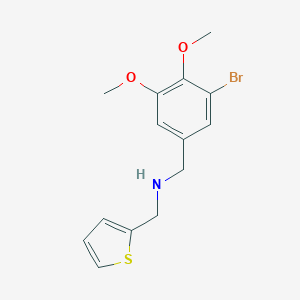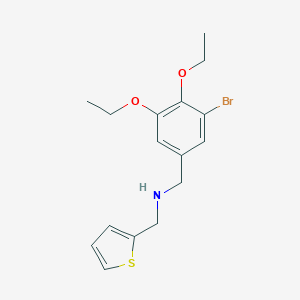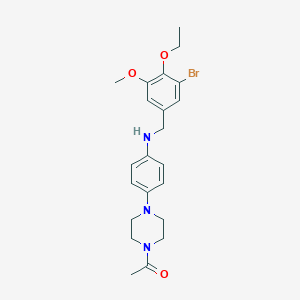![molecular formula C16H24BrNO2 B283439 N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzylamine family and has a unique chemical structure that makes it an ideal candidate for various biological studies.
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine involves its binding to GPCRs. When this compound binds to a GPCR, it induces a conformational change in the receptor, which activates downstream signaling pathways. This activation can lead to various physiological responses, depending on the specific GPCR involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine are diverse and depend on the specific GPCR it targets. Some of the potential effects of this compound include changes in hormone signaling, neurotransmission, and sensory perception. Additionally, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine may have therapeutic potential in the treatment of various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine in lab experiments is its high potency and selectivity for GPCRs. This compound can be used in small quantities, which can help reduce experimental costs. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine. One of the primary areas of interest is in the development of new ligands for GPCRs. Researchers are currently working to identify compounds with even higher selectivity and potency for specific GPCRs, which could lead to the development of new therapeutic agents. Additionally, there is potential for the use of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine in the study of other membrane proteins, including ion channels and transporters. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders.
In conclusion, N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine is a unique and promising compound with significant potential applications in scientific research. Its high potency and selectivity for GPCRs make it an ideal candidate for various biological studies, and its potential therapeutic applications make it an exciting area of future research.
Synthesis Methods
The synthesis of N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine involves several steps, including the reaction of 4-(allyloxy)-3-bromo-5-ethoxybenzaldehyde with tert-butylamine. This reaction is typically carried out under controlled conditions, and the resulting product is purified through various techniques such as column chromatography.
Scientific Research Applications
N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine has several potential applications in scientific research. One of the primary uses of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes, including hormone signaling, neurotransmission, and sensory perception. N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine is a potent ligand for GPCRs, and its use can help researchers better understand the mechanisms underlying GPCR signaling.
properties
Molecular Formula |
C16H24BrNO2 |
|---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
N-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H24BrNO2/c1-6-8-20-15-13(17)9-12(10-14(15)19-7-2)11-18-16(3,4)5/h6,9-10,18H,1,7-8,11H2,2-5H3 |
InChI Key |
FCRTUKVAWZKWHK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC(C)(C)C)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(difluoromethoxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283358.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![4-tert-butyl-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B283363.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)




![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)

![N-{4-[(2,3-dimethoxybenzyl)amino]-2-methoxyphenyl}pentanamide](/img/structure/B283377.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B283378.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B283379.png)